molecular formula C12H16BrNO B13599367 3-(2-Bromobenzyl)piperidin-3-ol

3-(2-Bromobenzyl)piperidin-3-ol

Cat. No.: B13599367
M. Wt: 270.17 g/mol
InChI Key: XTMCWRAZKPWALV-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Chemical Synthesis and Biological Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.netresearchgate.net Piperidine derivatives are integral components in a vast array of pharmaceuticals, influencing their therapeutic potential, pharmacokinetic properties, and pharmacodynamic behavior. researchgate.netbohrium.com This structural motif is found in over twenty classes of pharmaceuticals and numerous alkaloids, highlighting its versatility. nih.govresearchgate.net

The significance of piperidine derivatives stems from their ability to serve as versatile scaffolds in drug design, contributing to a wide range of biological activities. researchgate.net These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties. researchgate.netijnrd.org The incorporation of the piperidine skeleton can enhance a molecule's membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry due to their immense pharmaceutical importance. nih.gov

Table 1: Examples of Pharmacological Activities of Piperidine Derivatives

Pharmacological Activity Reference
Anticancer researchgate.net
Antiviral researchgate.netijnrd.org
Antimalarial researchgate.net
Antimicrobial researchgate.net
Antifungal researchgate.net
Antihypertensive researchgate.netwisdomlib.org
Analgesic researchgate.netijnrd.org
Anti-inflammatory researchgate.net
Anti-Alzheimer researchgate.net

Relevance of Halogenated Organic Compounds in Synthetic and Mechanistic Organic Chemistry

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of fundamental importance in organic chemistry. numberanalytics.comnumberanalytics.com The introduction of a halogen atom into an organic molecule, a process known as halogenation, can significantly alter its physical and chemical properties, including reactivity, stability, and biological activity. numberanalytics.comnumberanalytics.com This makes halogenation a powerful tool in synthetic organic chemistry, enabling the creation of complex molecules with desired functionalities. numberanalytics.com

Organohalogen compounds serve as crucial intermediates in the synthesis of a wide variety of organic compounds, including dyes, drugs, and polymers. britannica.com Their chemical reactivity, which depends on the specific halogen and the molecular structure, makes them valuable substrates for a range of transformations. britannica.com For instance, alkyl halides are key electrophiles in nucleophilic substitution, cross-coupling, and radical reactions. acs.org The carbon-halogen bond is a functional group that participates in some of the most important reactions in organic chemistry. britannica.com Furthermore, many naturally occurring and synthetic halogenated compounds exhibit significant biological activity, with applications as antibiotics, antifungal agents, and anesthetics. numberanalytics.comncert.nic.in

Current Research Landscape on Piperidinols and Bromobenzyl Moieties

The current research landscape reveals a significant interest in both piperidinol and bromobenzyl moieties for their potential applications in medicinal chemistry and materials science.

Piperidinols , which are piperidine rings containing a hydroxyl group, have been the focus of numerous studies due to their diverse biological activities. Research has identified piperidinol analogs with promising anti-tuberculosis activity. nih.govnih.gov The synthesis and biological evaluation of various piperidinol derivatives are ongoing, with a focus on discovering new therapeutic agents. nih.govnih.gov

The bromobenzyl group is also a recurring structural motif in compounds with interesting biological profiles. For example, N-(4-bromobenzyl) derivatives of psychedelic compounds have shown high binding affinity to serotonin (B10506) receptors. wikipedia.org Furthermore, 2-(4-bromobenzyl) tethered pyrimidine (B1678525) derivatives have been designed and synthesized as potent anticancer agents that inhibit topoisomerase-I/II. nih.gov The use of 4-bromobenzyl bromide in the preparation of aminomethyl-substituted biaryl libraries highlights its utility in combinatorial chemistry for drug discovery. sigmaaldrich.com

The convergence of research on piperidinols and bromobenzyl moieties suggests that a compound like 3-(2-Bromobenzyl)piperidin-3-ol, which incorporates both of these key structural features, is a promising candidate for further investigation.

Overview of Multidisciplinary Research Avenues for this compound

The unique structural combination of a piperidinol core and a bromobenzyl substituent in this compound opens up a variety of multidisciplinary research avenues.

Medicinal Chemistry and Drug Discovery: Given the established biological activities of both piperidinols and bromobenzyl-containing compounds, a primary research direction is the synthesis and evaluation of this compound and its analogs for a range of therapeutic targets. This could include screening for anticancer, antimicrobial, and neurological activities. nih.govnih.govbiomedpharmajournal.orgnwmedj.org

Synthetic Organic Chemistry: The development of novel and efficient synthetic routes to this compound and related structures is a significant area of research. This could involve exploring new catalytic methods and reaction pathways.

Computational Chemistry and Molecular Modeling: In silico studies can be employed to predict the binding affinity of this compound to various biological targets, aiding in the rational design of more potent and selective analogs. nih.gov

Materials Science: The presence of a bromine atom offers possibilities for further functionalization through cross-coupling reactions, potentially leading to the development of novel materials with interesting photophysical or electronic properties.

The exploration of these research avenues will undoubtedly contribute to a deeper understanding of the chemical and biological properties of this compound and its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H16BrNO/c13-11-5-2-1-4-10(11)8-12(15)6-3-7-14-9-12/h1-2,4-5,14-15H,3,6-9H2

InChI Key

XTMCWRAZKPWALV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=CC=CC=C2Br)O

Origin of Product

United States

Synthetic Methodologies for 3 2 Bromobenzyl Piperidin 3 Ol

Precursor Synthesis and Rational Design of Starting Materials

The rational design and synthesis of appropriate precursors are fundamental to the successful construction of the target molecule, 3-(2-bromobenzyl)piperidin-3-ol. mdpi.com Key starting materials often include derivatives of piperidine (B6355638) and 2-bromobenzyl halides or aldehydes.

A common strategy involves the use of a pre-formed piperidine ring which is then functionalized at the 3-position. For instance, N-protected piperidin-3-one (B1582230) can serve as a versatile precursor. The protecting group on the nitrogen atom is crucial for controlling the reactivity and selectivity of subsequent reactions. nih.gov Common protecting groups include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn), which can be selectively removed under specific conditions. google.com

The table below summarizes some of the key precursors used in the synthesis of this compound and related structures.

PrecursorRole in Synthesis
N-Boc-piperidin-3-onePiperidine ring source, allows for nucleophilic addition at C3
2-Bromobenzyl bromideSource of the 2-bromobenzyl group via nucleophilic substitution
2-Bromobenzaldehyde (B122850)Source of the 2-bromobenzyl group via addition reactions
(S)-Piperidin-3-olChiral starting material for stereoselective synthesis

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule from readily available starting materials through a series of chemical transformations. These can be broadly categorized into multi-step synthesis strategies and one-pot reaction approaches.

Multi-step Synthesis Strategies

Multi-step syntheses involve the sequential execution of several reactions to build the target molecule. libretexts.orgyoutube.comyoutube.comresearchgate.netlibretexts.org A general and widely applicable multi-step approach to this compound involves the reaction of a suitable N-protected piperidin-3-one with a 2-bromobenzyl organometallic reagent.

For example, the Grignard reagent prepared from 2-bromobenzyl bromide can be added to N-Boc-piperidin-3-one. This nucleophilic addition reaction forms the carbon-carbon bond between the piperidine ring and the benzyl group, and simultaneously generates the tertiary alcohol at the 3-position. The final step would then be the deprotection of the nitrogen atom, if required, to yield this compound.

An alternative multi-step sequence could involve the initial alkylation of a piperidine precursor followed by the introduction of the hydroxyl group. For instance, a protected 3-lithiated piperidine could be reacted with 2-bromobenzyl bromide, followed by an oxidation step to introduce the hydroxyl group at the 3-position. The efficiency of such multi-step syntheses depends on the yield of each individual step and the ease of purification of the intermediates. researchgate.net

One-Pot Reaction Approaches

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. rsc.orgnih.govnih.govmdpi.com While specific one-pot syntheses for this compound are not extensively detailed in the provided context, the principles of one-pot synthesis can be applied.

A hypothetical one-pot approach could involve the in-situ generation of the 2-bromobenzyl organometallic reagent followed by its immediate reaction with N-protected piperidin-3-one. For instance, the reaction of 2-bromobenzyl bromide with a metal such as magnesium or lithium in the presence of the piperidinone derivative could lead to the direct formation of the desired product. This approach would eliminate the need to isolate the often-sensitive organometallic intermediate. Another possibility involves a tandem reaction sequence where the initial product of one reaction becomes the substrate for the next in the same pot.

Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound is of great importance, as different stereoisomers can exhibit distinct biological activities. nih.govnih.govnih.govnih.govcolab.ws Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of an enantiomerically enriched form of this compound, one could start with a chiral piperidine derivative. For example, a chiral auxiliary could be attached to the nitrogen atom of piperidin-3-one. The addition of the 2-bromobenzyl organometallic reagent would then proceed with facial selectivity, dictated by the steric and electronic properties of the chiral auxiliary. Subsequent removal of the auxiliary would yield the desired enantiomer of the product. While effective, this approach requires additional steps for the attachment and removal of the auxiliary.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.govsnnu.edu.cnnih.govorganic-chemistry.org This is often a more efficient and atom-economical approach compared to the use of stoichiometric chiral auxiliaries.

A potential asymmetric catalytic route to this compound could involve the asymmetric addition of a 2-bromobenzyl nucleophile to a suitable piperidine precursor. For instance, the reaction of a silyl (B83357) enol ether of N-protected piperidin-3-one with 2-bromobenzaldehyde could be catalyzed by a chiral Lewis acid. The chiral catalyst would create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the product.

Another approach could be the rhodium-catalyzed asymmetric arylation of a piperidine derivative. Recent studies have shown the successful rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines from pyridine (B92270) and boronic acids, which could potentially be adapted for the synthesis of this compound. nih.govsnnu.edu.cnnih.gov

The table below provides a summary of the stereoselective synthesis approaches.

ApproachDescription
Chiral Auxiliary-MediatedA chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.
Asymmetric CatalysisA small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The primary route for the synthesis of this compound involves the Grignard reaction between a suitable N-protected-3-piperidone and a 2-bromobenzylmagnesium halide. The efficiency of this key reaction is highly dependent on several parameters, which must be carefully optimized to maximize the yield and purity of the final product.

Optimization of the Grignard reaction itself involves a systematic study of various factors:

Solvent: The choice of solvent is paramount in Grignard reactions. While diethyl ether is a traditional solvent, tetrahydrofuran (B95107) (THF) and its derivatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are often preferred due to their higher boiling points and better solvating properties. The use of 2-MeTHF is also considered a greener alternative to toluene (B28343). mdpi.com

Temperature: Grignard reactions are typically initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the addition and to minimize side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.

Reaction Time: The duration of the reaction is another key variable. Insufficient reaction time can lead to incomplete conversion, while prolonged times may result in the formation of impurities.

Stoichiometry of Reagents: The molar ratio of the Grignard reagent to the piperidone substrate is crucial. A slight excess of the Grignard reagent is generally used to ensure complete consumption of the starting ketone.

A potential side reaction of concern is the rearrangement of the benzylmagnesium halide, which could lead to the formation of isomeric impurities. Careful control of the reaction temperature and the choice of the halide (bromide is often preferred over chloride) can help to mitigate this issue.

The table below illustrates a hypothetical optimization study for the Grignard reaction, based on principles gleaned from related syntheses.

Table 1: Hypothetical Optimization of Grignard Reaction for this compound Synthesis

Entry Solvent Temperature (°C) Reaction Time (h) Molar Ratio (Grignard:Piperidone) Yield (%)
1 Diethyl Ether 0 to rt 2 1.2 : 1 65
2 THF 0 to rt 2 1.2 : 1 75
3 2-MeTHF 0 to rt 2 1.2 : 1 78
4 THF -20 to rt 4 1.5 : 1 85
5 2-MeTHF -20 to rt 4 1.5 : 1 88

Exploration of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is of increasing importance. The goal is to develop synthetic routes that are not only efficient but also environmentally benign.

Key green chemistry metrics, such as atom economy and the E-factor (Environmental Factor) , are used to evaluate the "greenness" of a synthetic process.

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. Addition reactions, such as the Grignard reaction, inherently have a high atom economy.

E-Factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process.

The synthesis of this compound can be made greener by considering the following:

Solvent Choice: As mentioned, replacing traditional solvents like toluene with greener alternatives such as 2-MeTHF can significantly reduce the environmental impact. mdpi.com Water-mediated synthesis is another green approach that has been successfully applied to the synthesis of other piperidinol derivatives. nih.gov

Catalysis: The use of catalytic methods, where a small amount of a catalyst can facilitate a reaction multiple times, is a cornerstone of green chemistry. While the Grignard reaction is stoichiometric, the development of catalytic additions of organometallic reagents is an active area of research.

Energy Efficiency: Employing microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Renewable Feedstocks: The starting materials for the synthesis should ideally be derived from renewable resources. While the precursors for this compound are typically derived from petrochemical sources, research into bio-based feedstocks is ongoing in the broader chemical industry.

Waste Reduction: Optimizing reactions for high yields and selectivity minimizes the formation of byproducts and, consequently, chemical waste.

The table below provides a comparative analysis of a traditional versus a greener hypothetical synthesis of this compound, highlighting key green chemistry metrics.

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis of this compound

Parameter Traditional Route Greener Route
Solvent Toluene / Diethyl Ether 2-Methyltetrahydrofuran / Water
Catalyst Stoichiometric Mg Potential for future catalytic methods
Energy Conventional Heating Microwave Irradiation
Atom Economy (%) ~80% (for Grignard step) ~80% (for Grignard step)
E-Factor (estimated) 10 - 20 5 - 10

By focusing on these optimization strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable, paving the way for its potential use in future pharmaceutical development.

Chemical Reactivity and Derivatization Strategies for 3 2 Bromobenzyl Piperidin 3 Ol

Reactions Involving the Bromine Atom of 3-(2-Bromobenzyl)piperidin-3-ol

The bromine atom attached to the benzene (B151609) ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for aryl halides.

Suzuki Reaction: This reaction typically couples an aryl halide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl structure. harvard.eduyoutube.comnih.gov For this compound, a Suzuki reaction would be expected to replace the bromine atom with a new aryl or vinyl group. The reaction is generally tolerant of various functional groups and is often carried out with a palladium catalyst and a base. harvard.edunih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. beilstein-journals.orgorganic-chemistry.orgnih.gov This would introduce a vinyl group at the position of the bromine atom on the benzyl (B1604629) moiety. The reaction typically uses a palladium catalyst and a base, and its success can be influenced by steric and electronic factors. beilstein-journals.orgnih.gov

Sonogashira Reaction: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Applying this to this compound would result in an alkynylated derivative. The reaction is known for its mild conditions. wikipedia.orgscirp.orgnih.gov

No specific examples or data tables for Suzuki, Heck, or Sonogashira reactions involving this compound have been documented in scientific literature.

Nucleophilic Substitution Pathways

While direct nucleophilic aromatic substitution on the bromobenzyl group is generally difficult without strong activation, alternative pathways could be envisaged under specific conditions or with certain catalysts. Research on related compounds, such as 3-halogenocyclohex-2-enones, shows that nucleophilic substitution with amines like piperidine (B6355638) can occur, although the electronic and structural context is different. rsc.org

Detailed research findings on nucleophilic substitution pathways for this compound are not present in the available literature.

Reductive Debromination Studies

Reductive debromination would involve the replacement of the bromine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or using metal hydrides. This process would yield 3-(benzyl)piperidin-3-ol. In some palladium-catalyzed reactions, dehalogenation can occur as a side reaction. beilstein-journals.org

There are no specific studies focused on the reductive debromination of this compound.

Reactions Involving the Hydroxyl Group of this compound

The tertiary hydroxyl group on the piperidine ring is a key site for functionalization.

Esterification and Etherification Reactions

Esterification: The tertiary alcohol could undergo esterification with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form the corresponding esters. Fischer esterification, which involves reacting an alcohol with a carboxylic acid using a strong acid catalyst, is a common method. researchgate.netmedcraveonline.com However, esterification of tertiary alcohols can sometimes be challenging due to steric hindrance.

Etherification: Formation of an ether from a tertiary alcohol can be accomplished through methods like the Williamson ether synthesis, which would involve deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Specific protocols and outcomes for the esterification or etherification of this compound have not been reported.

Oxidation Reactions

Oxidation of the tertiary alcohol in this compound is not possible without breaking a carbon-carbon bond. However, the piperidine ring itself can be susceptible to oxidation. For instance, studies on other N-benzylated piperidines have shown that oxidation can occur at the carbon atoms adjacent to the nitrogen, potentially leading to the formation of lactams (piperidin-2-ones). researchgate.netresearchgate.net

No specific oxidation studies on this compound have been published.

Dehydration Pathways

The dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction is typically acid-catalyzed and proceeds through an E1 or E2 mechanism. Given that this compound is a tertiary alcohol, the E1 pathway is generally favored. libretexts.orglibretexts.org

The mechanism for the acid-catalyzed dehydration of a tertiary alcohol involves three key steps:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form an alkyloxonium ion. This is a crucial step as it converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). libretexts.orglibretexts.org

Formation of a carbocation: The alkyloxonium ion then departs as a water molecule, leading to the formation of a tertiary carbocation. This is typically the rate-determining step of the reaction. libretexts.orglibretexts.org

Deprotonation to form an alkene: A weak base, which can be a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond and regenerates the acid catalyst. libretexts.orglibretexts.org

The temperature required for the dehydration of tertiary alcohols is generally lower than that for secondary and primary alcohols, typically ranging from 25°C to 80°C. libretexts.orglibretexts.org It is important to control the reaction temperature, as higher temperatures can lead to the formation of ethers through intermolecular reactions. libretexts.orglibretexts.org

In the case of this compound, the dehydration can potentially lead to the formation of two isomeric alkenes, depending on which adjacent proton is removed. The major product is usually predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the predominant product. masterorganicchemistry.com

Alternative, less acidic methods for the dehydration of tertiary alcohols include treatment with phosphorus oxychloride (POCl₃) in pyridine (B92270). libretexts.org

Reactions Involving the Piperidine Nitrogen of this compound

The secondary nitrogen atom in the piperidine ring of this compound is a nucleophilic center and can readily undergo various reactions to form a range of derivatives.

N-Alkylation: The piperidine nitrogen can be alkylated by reacting this compound with an alkyl halide. This reaction typically proceeds via an SN2 mechanism. Common alkylating agents include alkyl iodides, bromides, and chlorides. The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The base serves to deprotonate the piperidine nitrogen, increasing its nucleophilicity. The rate of reaction can be influenced by the nature of the alkyl halide and the reaction conditions.

N-Acylation: The piperidine nitrogen can also be acylated by reaction with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is also a nucleophilic substitution at the carbonyl carbon of the acylating agent. Pyridine is often used as a solvent and a base to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct that is formed. This leads to the formation of an N-acylpiperidine derivative.

Formation of N-Oxides: The tertiary amine that would result from the N-alkylation of the piperidine nitrogen can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or other reagents such as sodium percarbonate or sodium perborate. google.comorganic-chemistry.orggoogle.com The reaction is typically carried out in a suitable solvent like acetonitrile, acetone, or acetic acid. google.comorganic-chemistry.orggoogle.com N-oxides are often more polar than their parent amines.

Formation of Quaternary Salts: The piperidine nitrogen can undergo further alkylation to form a quaternary ammonium (B1175870) salt. This reaction, known as the Menschutkin reaction, involves the treatment of the parent piperidine derivative with an excess of an alkyl halide. nih.gov The reaction is an SN2 process and is influenced by the solvent, with polar solvents generally favoring the reaction. nih.govgoogle.com The formation of a quaternary salt introduces a permanent positive charge on the nitrogen atom.

Mechanism and Kinetics of Key Derivatization Reactions of this compound

The mechanisms of the key derivatization reactions of this compound are well-established principles in organic chemistry.

Dehydration: As a tertiary alcohol, its dehydration typically follows an E1 (elimination, unimolecular) mechanism. The rate of this reaction is dependent on the concentration of the protonated alcohol. The kinetics are therefore first-order with respect to the substrate. The stability of the resulting carbocation intermediate is a key factor influencing the reaction rate. libretexts.orglibretexts.org

N-Alkylation and N-Acylation: These reactions proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of N-alkylation is dependent on the concentrations of both the piperidine derivative and the alkyl halide, exhibiting second-order kinetics. The steric hindrance around the nitrogen atom and the electrophilic carbon of the alkyl halide can significantly affect the reaction rate. Similarly, N-acylation follows a nucleophilic acyl substitution mechanism, which is also typically a second-order process.

Formation of Quaternary Salts (Menschutkin Reaction): This is also an SN2 reaction . The rate is dependent on the concentrations of the tertiary amine and the alkyl halide. The kinetics are second-order. The solvent plays a crucial role in the kinetics of this reaction; polar solvents can stabilize the transition state and accelerate the reaction. nih.gov

The presence of the 2-bromobenzyl group may have an electronic effect on the reactivity of the piperidine nitrogen, although steric hindrance from this bulky group is likely to be a more significant factor in influencing the kinetics of these derivatization reactions.

Computational Chemistry and Theoretical Investigations of 3 2 Bromobenzyl Piperidin 3 Ol

Conformational Analysis and Energy Landscape of 3-(2-Bromobenzyl)piperidin-3-ol

The stability of the different conformers of this compound is determined by a combination of steric and electronic effects. The piperidine (B6355638) ring itself is expected to exist predominantly in a chair conformation. nih.gov The two primary chair conformers would involve the 3-hydroxyl group being either axial or equatorial.

In an apolar solvent, it is suggested that the conformation with an axial hydroxyl group is often dominant in 1-alkyl-3-hydroxypiperidines, a phenomenon that can be attributed to stabilizing intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom's lone pair. capes.gov.br This interaction can lead to a more compact and energetically favorable structure.

The bulky 2-bromobenzyl group on the nitrogen atom will also have a significant impact on the conformational equilibrium. Due to its size, this group is likely to prefer an equatorial position to minimize steric clashes with the axial hydrogens on the piperidine ring.

Regarding tautomerism, the presence of the 3-hydroxyl group on the piperidine ring introduces the possibility of keto-enol tautomerism, where a proton transfer could lead to the formation of the corresponding ketone, 1-(2-bromobenzyl)piperidin-3-one. The equilibrium between these two forms is influenced by the solvent and other environmental factors. rsc.orgrsc.org While the hydroxyl form is generally predominant for simple alicyclic alcohols, the specific electronic effects of the substituents in this molecule could influence this equilibrium.

Table 1: Possible Stable Conformers of this compound

Conformer3-OH PositionN-(2-Bromobenzyl) PositionExpected Relative StabilityKey Stabilizing/Destabilizing Factors
1 AxialEquatorialPotentially highIntramolecular H-bonding between 3-OH and N; reduced steric strain for the N-benzyl group.
2 EquatorialEquatorialModerateReduced steric hindrance for the 3-OH group, but loss of intramolecular H-bonding.
3 AxialAxialLowSignificant steric hindrance between the axial N-benzyl group and axial hydrogens.
4 EquatorialAxialLowSignificant steric hindrance between the axial N-benzyl group and axial hydrogens.

The conformational preferences in this compound are a direct result of the interplay between the 3-hydroxyl and the N-(2-bromobenzyl) substituents.

3-Hydroxyl Group: As previously mentioned, the hydroxyl group at the 3-position can form an intramolecular hydrogen bond with the piperidine nitrogen when in the axial orientation. capes.gov.br This is a significant stabilizing interaction that can favor the axial conformer, despite the general preference for substituents to occupy the less sterically hindered equatorial position.

N-(2-Bromobenzyl) Group: The N-benzyl group introduces considerable steric bulk. nih.gov The presence of the bromine atom at the ortho position of the benzyl (B1604629) ring further increases this steric demand. This bulkiness strongly disfavors an axial orientation for the N-benzyl group due to severe 1,3-diaxial interactions with the hydrogens at the C2 and C6 positions of the piperidine ring. Therefore, the equatorial conformation for the N-benzyl group is highly preferred. The rotational freedom of the bond between the nitrogen and the benzylic carbon, as well as the bond between the benzylic carbon and the phenyl ring, adds further complexity to the conformational landscape.

The combination of these effects suggests that the most stable conformer of this compound is likely to be the one where the N-(2-bromobenzyl) group is in an equatorial position and the 3-hydroxyl group is in an axial position, allowing for a stabilizing intramolecular hydrogen bond.

Electronic Structure and Molecular Orbital Analysis of this compound

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity and properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited, making it more reactive. Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the piperidine nitrogen and the aromatic ring. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient parts, potentially involving the antibonding orbitals of the C-Br bond and the π-system of the benzene (B151609) ring.

The presence of the electron-withdrawing bromine atom on the benzyl group is expected to lower the energy of the LUMO, which could lead to a smaller HOMO-LUMO gap compared to an unsubstituted N-benzyl analog. This would imply an increased reactivity for this compound. Computational methods like DFT are essential for accurately calculating the energies of these orbitals and predicting the reactivity of the molecule. irjweb.com

Table 2: Predicted Electronic Properties and Reactivity of this compound

PropertyPredicted CharacteristicRationale
HOMO Location Likely on the piperidine nitrogen and π-system of the benzyl group.These are electron-rich regions capable of donating electrons.
LUMO Location Likely on the antibonding orbitals of the C-Br bond and the π-system of the benzyl group.These are electron-accepting regions.
HOMO-LUMO Gap Expected to be moderately small.The electron-withdrawing bromine atom can lower the LUMO energy, potentially narrowing the gap and increasing reactivity. nih.govnih.gov
Reactivity Predicted to be relatively reactive.A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It highlights regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the hydroxyl group, the nitrogen atom of the piperidine ring, and the bromine atom. These are the sites most likely to interact with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydroxyl hydrogen and the hydrogens on the carbon atoms adjacent to the electronegative atoms. These are the sites susceptible to nucleophilic attack.

Neutral Potential (Green): Generally found over the carbon backbone of the molecule.

The MEP map is a valuable tool for predicting intermolecular interactions and the sites of chemical reactions.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. windows.net It would be the method of choice for a detailed theoretical study of this compound. DFT calculations can provide valuable insights into:

Optimized Geometries: Determining the most stable three-dimensional structure of the different conformers and their relative energies.

Vibrational Frequencies: Calculating the infrared and Raman spectra, which can be used to characterize the molecule and confirm the nature of the stationary points on the potential energy surface.

Electronic Properties: Calculating the HOMO and LUMO energies, the HOMO-LUMO gap, and generating MEP maps to understand the molecule's reactivity and charge distribution. nih.gov

Thermochemical Data: Estimating properties such as enthalpy, entropy, and Gibbs free energy.

For a molecule like this compound, a common and reliable DFT approach would involve using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-31G+(d,p) or larger, to accurately account for electron correlation and polarization effects. nih.gov Such studies would provide a comprehensive understanding of the structure-property relationships of this compound.

Molecular Dynamics (MD) Simulations for Understanding this compound Dynamics and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. irb.hrum.es For a compound such as this compound, MD simulations offer a window into its conformational flexibility and its interaction with a surrounding biological environment, such as a solvent or a target protein. irb.hrnih.gov The simulation tracks the trajectory of the molecule by iteratively solving Newton's equations of motion for the system, providing a detailed view of its dynamic behavior. um.es

In a typical MD simulation setup, the compound would be placed within a simulated environment, often a box of water molecules, to mimic physiological conditions. irb.hr The simulation would reveal how the molecule's different parts—the rigid piperidinol ring, the flexible bromobenzyl group, and the polar hydroxyl group—move and interact with their surroundings. Key parameters such as the Root Mean Square Deviation (RMSD) are monitored to assess the stability of the compound's conformation or its complex with a target protein over the simulation time, which can range from nanoseconds to microseconds. mdpi.com Low RMSD values generally indicate a stable system. mdpi.comnih.gov

Furthermore, MD simulations can elucidate the specific non-covalent interactions that stabilize the molecule in a binding pocket. These interactions include hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.gov For this compound, one could expect the hydroxyl group to act as a hydrogen bond donor or acceptor, the protonated piperidine nitrogen to form ionic interactions or salt bridges, and the bromobenzyl group to engage in hydrophobic and halogen bonding interactions. irb.hrnih.gov Quantifying the frequency and duration of these interactions provides a measure of their importance for binding. nih.gov

Table 1: Illustrative MD Simulation Interaction Analysis for this compound with a Hypothetical Protein Target

Interaction TypeInteracting Group on CompoundPotential Interacting Residue (Example)Interaction Frequency (%)
Hydrogen Bond3-hydroxyl (-OH)Aspartate (ASP)75%
Ionic InteractionPiperidine Nitrogen (protonated)Glutamate (GLU)88%
Hydrophobic InteractionBenzyl RingLeucine (LEU), Valine (VAL)60%
Halogen BondBromine atomCarbonyl oxygen of backbone30%

Note: The data in this table is illustrative and represents the type of output generated from an MD simulation analysis. Actual results would depend on the specific protein target and simulation parameters.

Computational Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is instrumental in predicting how a molecule might be synthesized or how it might metabolize by exploring potential reaction pathways. nih.gov These methods, often employing quantum mechanics (QM), can map the energy landscape of a chemical reaction, identifying the most likely routes from reactants to products. mdpi.com This involves locating stable intermediates and, crucially, the high-energy transition states that represent the kinetic barriers to a reaction. mdpi.com

For this compound, theoretical investigations could explore various potential transformations. For instance, computational models could predict the pathway for its synthesis, perhaps via a nucleophilic addition of a 2-bromobenzyl Grignard reagent to a piperidin-3-one (B1582230) precursor. The calculations would model the bond-forming process, identify the transition state structure, and calculate its associated activation energy.

Conversely, these methods can predict metabolic or degradation pathways. Potential transformations for this compound could include:

Oxidation: The tertiary alcohol could be oxidized.

N-dealkylation: While this compound features an N-H bond, related structures with N-alkylation could be studied for metabolic removal of the alkyl group.

Aromatic hydroxylation: A hydroxyl group could be added to the bromobenzyl ring.

Computational tools like Density Functional Theory (DFT) are used to calculate the energies of the reactants, products, and transition states. mdpi.com The difference in energy between the reactants and the transition state gives the activation energy, which determines the reaction rate. By comparing the activation energies for different potential pathways, chemists can predict which transformations are most feasible. mdpi.com

Table 2: Hypothetical Calculated Activation Energies for Potential Transformations of this compound

Proposed TransformationComputational MethodSolvent ModelCalculated Activation Energy (kcal/mol)
Oxidation of tertiary alcoholDFT (B3LYP/6-31G)PCM (Water)25.8
Aromatic Hydroxylation (ortho)DFT (B3LYP/6-31G)PCM (Water)32.1
Aromatic Hydroxylation (para)DFT (B3LYP/6-31G)PCM (Water)30.5
C-Br Bond CleavageDFT (B3LYP/6-31G)PCM (Water)45.3

Note: This table contains hypothetical data for illustrative purposes. The values represent the kind of results obtained from quantum chemical calculations on reaction pathways.

Ligand-Target Interactions and Binding Mode Prediction via Molecular Docking (Theoretical Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to understand how a specific ligand like this compound might interact with a biological target. mdpi.comresearchgate.net

The process begins with three-dimensional structures of both the ligand and the target protein, which is often obtained from crystallographic data. nih.govresearchgate.net The docking algorithm then samples a large number of possible binding poses of the ligand within the active site of the protein, evaluating each pose using a scoring function. researchgate.net This function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov

For this compound, docking studies would explore how its distinct chemical features fit into a target's binding pocket. Based on the structure, several key interactions can be hypothesized:

Hydrogen Bonding: The hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues like serine, threonine, or tyrosine, or with the protein backbone. researchgate.net

Ionic/Polar Interactions: The basic nitrogen in the piperidine ring can be protonated at physiological pH, allowing it to form a strong ionic bond (a salt bridge) with acidic residues such as aspartic acid or glutamic acid. nih.gov

Hydrophobic Interactions: The phenyl ring of the benzyl group can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. nih.gov

π-Cation Interactions: The electron-rich aromatic ring can interact favorably with a positively charged residue like lysine (B10760008) or arginine. nih.gov

The results of a docking simulation are typically visualized as a 3D model showing the ligand nestled in the active site, with lines indicating the specific interactions. researchgate.net This provides a static but invaluable snapshot of the potential binding mode, guiding the design of new analogues with improved affinity or selectivity. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 2 Bromobenzyl Piperidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(2-Bromobenzyl)piperidin-3-ol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to assign every proton and carbon signal and confirm the molecule's covalent structure.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for resolving complex spectra and establishing connectivity between atoms. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the spin systems within the piperidine (B6355638) ring, showing correlations between the protons at C2, C4, C5, and C6. For example, the H2 protons would show correlations to the H6 protons (if N-H is present and coupling) and potentially weak long-range coupling. Crucially, it would help differentiate the complex, overlapping multiplets in the aliphatic region of the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. princeton.edu It simplifies the assignment process by correlating the ¹H and ¹³C spectra. Each CH, CH₂, and CH₃ group produces a cross-peak, allowing for the definitive assignment of each carbon atom that bears protons. The quaternary carbon C3 and the four aromatic carbons not bearing a proton would be absent from an HSQC spectrum, which is also valuable information.

Correlations from the benzylic methylene (B1212753) protons (CH₂ adjacent to the aromatic ring) to the aromatic carbons (C1', C2', C6') and, most importantly, to carbons C2 and C4 of the piperidine ring, confirming the benzyl (B1604629) group's attachment point at C3.

Correlations from the piperidine protons to the benzylic carbon.

Correlations from the aromatic protons to neighboring carbons within the bromophenyl ring, confirming their substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is vital for determining the molecule's preferred conformation and relative stereochemistry. For instance, it could reveal the spatial relationship between the 2-bromobenzyl group and the piperidine ring protons, indicating whether the benzyl group adopts a pseudo-axial or pseudo-equatorial orientation.

The following table represents a plausible set of NMR data assignments for this compound, derived from analysis of similar structures.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (H→C)
Piperidine H2/H6~2.8 - 3.2~46C4, C(Benzylic)
Piperidine H4~1.5 - 1.8~25C2, C6, C5
Piperidine H5~1.5 - 1.8~22C3, C4, C6
Benzylic CH₂~2.9~40C1', C2', C6', C2, C3, C4
Aromatic H3'~7.2~130C1', C5'
Aromatic H4'~7.1~128C2', C6'
Aromatic H5'~7.3~133C1', C3'
Aromatic H6'~7.5~128C2', C4'
Piperidine C3-~70-
Aromatic C1'-~140-
Aromatic C2'-~124-

Solid-State NMR Applications

Solid-State NMR (SSNMR) is a powerful technique for the structural analysis of materials in their solid form, which is particularly useful for compounds that are insoluble, amorphous, or difficult to crystallize. nih.gov While solution NMR provides data on the time-averaged structure of a molecule, SSNMR can reveal information about the specific conformation and packing arrangement in the solid state. For this compound, SSNMR could be applied to:

Characterize different polymorphic forms, which may have distinct physical properties.

Determine the conformation of the piperidine ring and the orientation of its substituents in an amorphous or microcrystalline powder.

Probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the piperidine nitrogen, by measuring internuclear distances.

Mass Spectrometry (MS) Analysis of this compound and its Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula and to deduce structural features through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, electrospray ionization (ESI) in positive mode would likely generate the protonated molecular ion, [M+H]⁺.

Ion FormulaCalculated Exact Mass
[C₁₂H₁₇⁷⁹BrNOH]⁺286.0594
[C₁₂H₁₇⁸¹BrNOH]⁺288.0573

The observation of this doublet, with the characteristic ~1:1 intensity ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br), along with the exact mass measurement, would provide definitive confirmation of the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a particular m/z (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. The expected fragmentation pathways for protonated this compound would include:

Loss of Water: A common fragmentation for alcohols is the neutral loss of water (18.01 Da) from the protonated molecular ion, leading to a prominent fragment ion.

Benzylic Cleavage: Cleavage of the C-C bond between the piperidine ring and the benzyl group is highly probable. This can result in two characteristic fragment ions: the 2-bromobenzyl cation or the corresponding piperidin-3-ol fragment.

Piperidine Ring Opening: Fragmentation of the piperidine ring itself can occur, leading to a series of smaller fragment ions.

Proposed Fragmentm/z (⁷⁹Br / ⁸¹Br)Fragmentation Pathway
[M+H - H₂O]⁺268.0488 / 270.0468Loss of water from the tertiary alcohol
[C₇H₆Br]⁺168.9651 / 170.9630Cleavage of the C3-C(Benzylic) bond (bromotropylium ion)
[M+H - C₇H₆Br]⁺116.0964Cleavage of the C3-C(Benzylic) bond (piperidin-3-ol fragment)

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of this compound

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. korea.ac.kr If a suitable single crystal of this compound can be grown, this technique would provide unequivocal proof of its structure and stereochemistry. The analysis would yield a detailed 3D model of the molecule, providing precise measurements of bond lengths, bond angles, and torsion angles.

Key structural details that would be determined include:

Piperidine Ring Conformation: It would confirm the expected chair conformation of the piperidine ring.

Substituent Orientation: The analysis would definitively show whether the 2-bromobenzyl and hydroxyl groups occupy axial or equatorial positions on the piperidine ring.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice and identify any non-covalent interactions, such as hydrogen bonds formed by the hydroxyl group and the piperidine nitrogen, which dictate the supramolecular architecture.

Structural ParameterInformation Provided
Crystal System & Space GroupDetails of the crystal lattice symmetry.
Unit Cell DimensionsThe size and shape of the repeating unit of the crystal.
Bond Lengths & AnglesPrecise measurements of all covalent bonds and angles.
Torsion AnglesDefines the conformation of the piperidine ring and substituent orientation.
Hydrogen Bonding NetworkIdentifies intermolecular interactions governing the crystal packing.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. These methods probe the vibrational modes of molecular bonds, which absorb or scatter light at characteristic frequencies. For this compound, these techniques would provide a definitive fingerprint, confirming the presence of its key structural components.

The power of IR spectroscopy lies in its sensitivity to polar bonds, making it an excellent tool for detecting functional groups like alcohols and amines. spectroscopyonline.com The intensity of an absorption band is related to the change in the dipole moment during the vibration. pressbooks.pub Conversely, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is particularly effective for characterizing aromatic rings and C-C backbones. The combination of both techniques provides a comprehensive vibrational profile of the molecule.

The structure of this compound contains several distinct functional groups: a tertiary alcohol, a tertiary amine within the piperidine ring, a brominated aromatic ring, and aliphatic C-H bonds. The expected vibrational frequencies for these groups are detailed in the table below.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique (Expected Intensity)Notes
Tertiary Alcohol (-OH) O-H Stretch3500 - 3200 (broad)IR (strong), Raman (weak)The broadness is due to intermolecular hydrogen bonding. spectroscopyonline.comlibretexts.org In dilute solutions, a sharp peak may appear around 3600 cm⁻¹. quimicaorganica.org
C-O Stretch1210 - 1100IR (strong), Raman (medium)The position helps distinguish it as a tertiary alcohol, which absorbs at higher frequencies than primary or secondary alcohols. quimicaorganica.orgspectroscopyonline.com
Piperidine Ring (C-N, C-H) C-N Stretch1250 - 1020IR (medium-weak), Raman (medium)Characteristic of tertiary cyclic amines.
sp³ C-H Stretch2990 - 2850IR (strong), Raman (strong)Includes stretches from the piperidine ring and the benzyl CH₂ group. docbrown.infolibretexts.org
CH₂ Bend (Scissoring)1470 - 1450IR (medium), Raman (medium)A common feature for alkyl groups. libretexts.org
Bromobenzyl Group Aromatic C-H Stretch3100 - 3000IR (medium), Raman (strong)Aromatic C-H stretches occur at higher frequencies than aliphatic ones. libretexts.org
Aromatic C=C Stretch1600 - 1585 & 1500 - 1400IR (medium), Raman (strong)Aromatic rings typically show two characteristic bands. pressbooks.publibretexts.org
C-Br Stretch690 - 515IR (strong), Raman (strong)This absorption is in the fingerprint region and is a key indicator for the bromo-substituent. scribd.comorgchemboulder.com
C-H Out-of-Plane Bend900 - 675IR (strong), Raman (weak)The exact position can give clues about the substitution pattern of the aromatic ring. libretexts.org

The IR spectrum would be dominated by a very broad and strong O-H stretching band around 3400 cm⁻¹ and strong C-H stretching bands just below 3000 cm⁻¹. libretexts.org The C-O stretch for the tertiary alcohol would be a prominent peak around 1150-1200 cm⁻¹. quimicaorganica.org The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions, including the strong C-Br stretch, making it unique to this molecule. docbrown.info

The complementary Raman spectrum would clearly show the aromatic C=C stretching vibrations and the symmetric C-H stretches, which often appear as sharp, intense signals. This complementarity is crucial for a full structural assignment.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Enantiomers of this compound

The C3 carbon of the piperidine ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-(2-Bromobenzyl)piperidin-3-ol and (S)-3-(2-Bromobenzyl)piperidin-3-ol. Chiral piperidines are significant scaffolds in many pharmaceutical compounds. researchgate.netdicp.ac.cn

Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for studying such chiral molecules. researchgate.netvanderbilt.edu These methods rely on the differential interaction of chiral substances with polarized light. libretexts.orgyoutube.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bhu.ac.inslideshare.net

Circular Dichroism (CD) measures the difference in absorption between left and right circularly polarized light by a chiral molecule. youtube.commgcub.ac.in

For the enantiomers of this compound, these techniques would be the primary methods for determining the absolute configuration of a separated sample. The two enantiomers are expected to produce spectra that are perfect mirror images of each other—equal in magnitude but opposite in sign.

The presence of the bromobenzyl group, a UV-absorbing chromophore, near the chiral center is critical. This arrangement is expected to produce a "Cotton Effect," which is the characteristic change in ORD and CD signals in the vicinity of the chromophore's absorption band. bhu.ac.inslideshare.net The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration (R or S) of the stereocenter through empirical rules or quantum chemical calculations. vanderbilt.edursc.orgwiley.com

Interactive Data Table: Principles of Chiroptical Analysis for Enantiomers of this compound

TechniquePrincipleMeasured PropertyExpected Result for EnantiomersApplication
Optical Rotatory Dispersion (ORD) Measures the wavelength-dependent rotation of plane-polarized light by a chiral molecule. bhu.ac.inSpecific Rotation [α] (in degrees)The (R) and (S) enantiomers will display equal and opposite rotations at each wavelength, resulting in mirror-image ORD curves.Determination of optical purity and absolute configuration by analyzing the Cotton effect curve. slideshare.net
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.comMolar Ellipticity [θ] or Differential Absorption (ΔA)The (R) and (S) enantiomers will show mirror-image CD spectra, with positive peaks for one corresponding to negative troughs for the other.Provides detailed information about the stereochemical environment of the chromophore, allowing for the assignment of absolute configuration. libretexts.orgwiley.com

In practice, a sample of one pure enantiomer would be analyzed using a spectropolarimeter (for ORD) or a CD spectrometer. The resulting spectrum, particularly the sign of the Cotton effect associated with the electronic transitions of the bromophenyl group (typically in the 250-280 nm range), would be compared to established rules or theoretical models to assign the R or S configuration.

Based on a comprehensive search of available scientific literature, there is currently no specific public data available for the chemical compound This compound that aligns with the detailed outline requested. The investigation into its biological interactions and structure-activity relationships, including receptor binding profiles, enzyme inhibition studies, and cellular mechanism of action, did not yield specific research findings for this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely on This compound at this time. Information on related piperidine derivatives exists, but per the strict instructions to focus exclusively on the specified compound, this data cannot be used to ensure the scientific accuracy of the article.

Further research or access to proprietary databases where this compound may have been studied would be required to fulfill the specific content requirements of the provided outline.

An in-depth analysis of the biological interactions and structure-activity relationships of this compound and its analogues reveals a complex interplay between molecular structure and biological function. This investigation is crucial for understanding its therapeutic potential and guiding the development of novel derivatives.

1 Signaling Pathway Modulation in Cultured Cells

While direct studies on the signaling pathway modulation by this compound are not extensively detailed in the available literature, inferences can be drawn from its known molecular targets. As analogues of this compound are potent inhibitors of acetylcholinesterase (AChE) and interact with sigma (σ) receptors, it is likely that this compound modulates cholinergic and nociceptive signaling pathways. acs.orgresearchgate.netnih.gov Inhibition of AChE would lead to an increase in acetylcholine levels, thereby potentiating cholinergic signaling in neural systems. Furthermore, the interaction with σ1 receptors, which function as molecular chaperones at the endoplasmic reticulum, can modulate calcium signaling between the ER and mitochondria, influencing a variety of downstream cellular signaling cascades, including those involving protein kinase B (Akt) and p38 MAP kinase. acs.orgresearchgate.netclinmedkaz.org

2 Modulation of Cellular Processes (e.g., gene expression, protein synthesis)

The modulation of cellular processes by this compound is intrinsically linked to its effects on signaling pathways. By enhancing cholinergic neurotransmission, the compound can influence processes such as learning, memory, and attention. The interaction with sigma receptors may also confer neuroprotective effects by regulating cellular stress responses and calcium homeostasis. clinmedkaz.org Some piperidine derivatives have been noted for their potential to inhibit cell proliferation in cancer cell lines, suggesting an influence on the cell cycle and related processes. researchgate.net However, specific studies detailing the effects of this compound on gene expression or protein synthesis have not been prominently reported. nih.gov

Analytical Methodologies for Detection, Quantification, and Purity Assessment of 3 2 Bromobenzyl Piperidin 3 Ol

Chromatographic Techniques for Analysis of 3-(2-Bromobenzyl)piperidin-3-ol

Chromatography is a cornerstone for the separation and analysis of pharmaceutical compounds. High-performance liquid chromatography and gas chromatography are particularly powerful tools for the assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a highly sensitive and selective method for the separation, identification, and quantification of drugs. nih.gov The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve adequate separation from impurities and degradants.

A reversed-phase HPLC (RP-HPLC) method is a common starting point. The method typically employs a C18 stationary phase, which is known for its versatility. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. nih.govresearchgate.net Detection is a critical aspect of method development. Since this compound lacks a strong native chromophore, direct UV detection can be challenging and may offer low sensitivity. A strategy to overcome this involves pre-column derivatization. nih.gov A derivatizing agent, such as benzoyl chloride or para-toluene sulphonyl chloride (PTSC), can be reacted with the piperidine's secondary amine to introduce a chromophoric tag, allowing for sensitive UV detection at a suitable wavelength, for instance, between 220 and 260 nm. nih.govgoogle.com Method validation is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters like linearity, precision, accuracy, and robustness to ensure the method is reliable for its intended purpose. nih.govresearchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Derivatized this compound

Parameter Condition
Stationary Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH adjusted)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Derivatizing Agent para-Toluene Sulphonyl Chloride (PTSC)
Detection UV at ~228 nm

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity, making it a valuable tool for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, direct analysis by GC can be difficult due to its low volatility and potential for thermal degradation in the injector port.

To make the analyte suitable for GC analysis, a derivatization step is typically required to increase its volatility and thermal stability. The hydroxyl and amine groups can be converted to less polar ethers or esters. The sample preparation would involve dissolving the compound in a suitable organic solvent, such as ethanol, followed by the addition of the derivatizing agent. shimadzu.com

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that confirms the identity of the analyte. Quantitative analysis can be performed by creating a calibration curve over a specific concentration range. shimadzu.com The method's performance is characterized by its linearity, limit of detection (LOD), and recovery rates. shimadzu.com

Table 2: General GC-MS Analytical Parameters

Parameter Condition
Instrument Gas Chromatograph Mass Spectrometer
Column Capillary column (e.g., SH-Rxi-5Sil MS)
Carrier Gas Helium
Injector Temperature ~250°C
Oven Program Temperature gradient (e.g., 100°C to 280°C)
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer (Scan or SIM mode)
Sample Preparation Derivatization to increase volatility

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C3 position of the piperidine (B6355638) ring, it exists as a pair of enantiomers. The control and determination of enantiomeric purity is a critical requirement in pharmaceutical development. nih.gov Chiral HPLC is the most effective and widely used method for separating and quantifying enantiomers. nih.govmdpi.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are broadly applicable and effective for a wide range of chiral compounds. mdpi.combgb-analytik.com For piperidine-based compounds, a column like Chiralpak AD-H, which is a cellulose-based CSP, has proven effective. nih.govmdpi.com

The development of a chiral separation method involves screening different CSPs and mobile phases. bgb-analytik.com For a compound like this compound, a polar organic or normal-phase mode is often successful. mdpi.com A mobile phase consisting of an alcohol like ethanol, often with a small amount of an amine modifier such as diethylamine (B46881) to improve peak shape and resolution, is common. nih.gov As with achiral HPLC, pre-column derivatization may be necessary if the native compound provides a poor detector response. nih.gov The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks, allowing for accurate quantification of the enantiomeric excess (ee). mdpi.com

Table 3: Example Chiral HPLC Method for Piperidine Analogs

Parameter Condition
Stationary Phase Chiralpak AD-H (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase 0.1% Diethylamine in Ethanol nih.gov
Elution Mode Isocratic
Flow Rate 0.5 mL/min nih.gov
Column Temperature Ambient
Detection UV at 228 nm (after derivatization) nih.gov
Resolution (Rs) > 4.0 nih.gov

Electrochemical Methods for this compound Detection

Electrochemical methods offer an alternative approach for the detection and quantification of electroactive species. These techniques are known for their high sensitivity, rapid analysis times, and suitability for miniaturization. researchgate.netlibretexts.org

Voltammetric Techniques

Voltammetry measures the current that flows through an electrochemical cell as a function of a varying applied potential. researchgate.net This current is proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface. Techniques like differential pulse voltammetry (DPV) are particularly useful due to their enhanced sensitivity and ability to produce well-defined peaks against a low background current. researchgate.netlibretexts.org

For the analysis of this compound, the piperidine ring system or other functional groups could be electrochemically active. A voltammetric method would typically use a three-electrode system comprising a working electrode (e.g., glassy carbon electrode), a reference electrode, and a counter electrode, all immersed in a solution containing the analyte and a supporting electrolyte. researchgate.net The potential is scanned over a range where the compound is oxidized or reduced, and the resulting peak current in the voltammogram is measured. The peak height or area is directly proportional to the concentration of this compound. The method's conditions, such as pH of the supporting electrolyte, scan rate, and pulse amplitude, would be optimized to achieve the best signal. researchgate.net

Spectrophotometric Methods for this compound Quantification

UV-Visible spectrophotometry is a simple and cost-effective technique for quantifying compounds that absorb light in the ultraviolet or visible range. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

A significant challenge for the spectrophotometric quantification of this compound is its weak chromophoric properties, meaning it does not absorb UV light strongly on its own. nih.gov This makes direct quantification difficult and prone to low sensitivity and interference. To address this, a derivatization strategy is employed. By reacting the compound with a chromophore-bearing reagent, a new product is formed that has strong UV absorbance at a specific wavelength. nih.gov For instance, the secondary amine of the piperidine ring can be reacted with para-toluene sulphonyl chloride (PTSC) to form a sulfonamide derivative that can be readily detected. nih.gov

Once the derivatization reaction is complete, a solution of the derivative is prepared, and its absorbance is measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations, and this curve is then used to determine the concentration of the analyte in an unknown sample. While useful, it is important to note that spectrophotometric methods can sometimes be less specific than chromatographic methods, as other structurally related impurities might also absorb at the same wavelength. researchgate.net

Sample Preparation Techniques for Complex Matrices Containing this compound

No specific sample preparation techniques for the extraction and purification of this compound from various complex matrices, such as biological fluids or environmental samples, have been described in the available literature.

Validation of Analytical Methods for Robustness and Reproducibility

There is no information available regarding the validation of any analytical methods for this compound. This includes a lack of data on critical validation parameters such as:

Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Reproducibility: The agreement between the results of measurements of the same analyte carried out under different conditions (e.g., in different laboratories).

Without access to research findings, the creation of data tables and a detailed, scientifically accurate article as per the user's request is not possible.

Potential Applications of 3 2 Bromobenzyl Piperidin 3 Ol in Non Therapeutic Contexts

Application as a Synthetic Building Block in Organic Synthesis

The structure of 3-(2-Bromobenzyl)piperidin-3-ol, featuring a reactive hydroxyl group, a piperidine (B6355638) nitrogen, and a brominated aromatic ring, makes it a valuable starting material or intermediate for constructing more complex molecules.

The 3-hydroxypiperidine (B146073) framework is a key structural motif in numerous complex organic molecules and natural products. The specific arrangement of functional groups in this compound allows for a variety of subsequent chemical transformations. The hydroxyl group can be a site for etherification, esterification, or oxidation, while the nitrogen atom of the piperidine ring can undergo N-alkylation, N-acylation, or be used to form heterocyclic ring systems. The 2-bromo substituent on the benzyl (B1604629) group is a key feature, providing a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for creating new carbon-carbon or carbon-heteroatom bonds.

This trifunctional nature allows for stepwise, regioselective modifications, making it a potentially useful precursor for synthesizing polyfunctional molecules with precise stereochemistry, which could find use in materials science or as unique chemical entities for screening in non-therapeutic contexts. For instance, 3-hydroxypiperidine itself is used to synthesize a variety of compounds, including substituted pyridines and unsymmetrical ureas. sigmaaldrich.comchemicalbook.com

Piperidine-containing compounds are well-established in the agrochemical industry, with applications as fungicides, insecticides, and herbicides. ccspublishing.org.cn The general class of 3-hydroxypiperidine derivatives is recognized for its role as an intermediate in the synthesis of such agricultural chemicals. ketonepharma.comontosight.ai These compounds contribute to the development of effective crop protection agents. ketonepharma.com The structural versatility of the piperidine ring is a key reason for its prevalence in agrochemical research and development. ccspublishing.org.cn

While no specific agrochemical has been publicly documented as being derived directly from this compound, its structural class is highly relevant. For example, piperine, a natural product containing a piperidine ring, and its derivatives have been explored for their insecticidal properties against various agricultural pests. nih.gov The synthesis of novel piperidine derivatives is a continuing area of research for discovering new and effective agrochemicals. researchgate.net

Specialty chemicals, which are produced for specific applications and include materials like dyes, electronic chemicals, and polymers, also represent a potential field of use. The reactive sites on this compound could be used to incorporate the piperidine moiety into larger polymer backbones or to synthesize specialized dyes or coatings where the bromobenzyl group could be further functionalized. General intermediates for specialty chemicals often include complex heterocyclic structures. acs.org

Agrochemical ClassGeneral Role of Piperidine MoietyPotential Synthetic Contribution of this compound
FungicidesCore structural component of several commercial fungicides. ccspublishing.org.cnCould serve as a starting point for novel fungicides, with the bromobenzyl group allowing for diverse substitutions to optimize activity.
InsecticidesFound in natural and synthetic insecticides; can influence bioavailability and target interaction. ccspublishing.org.cnnih.govThe lipophilic benzyl group and the polar hydroxyl group could be tailored to target specific insect pests.
HerbicidesUsed less frequently than in fungicides/insecticides but present in some herbicidal ionic liquids. researchgate.netCould be a building block for new herbicides, where the piperidine ring is a key pharmacophore.

Role of this compound as a Ligand or Catalyst in Chemical Reactions

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows piperidine derivatives to function as ligands in coordination chemistry and catalysis.

In the field of asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. Chiral piperidine derivatives, particularly those with additional functional groups that can coordinate to a metal center, are valuable ligand scaffolds.

While there are no specific reports of this compound being used for this purpose, it possesses the necessary features to be developed into a chiral ligand. The compound is chiral due to the stereocenter at the C3 position of the piperidine ring. If resolved into its individual enantiomers, (R)- and (S)-3-(2-Bromobenzyl)piperidin-3-ol could serve as precursors to new chiral ligands. The hydroxyl group and the piperidine nitrogen could act as a bidentate chelate to a metal center. Further modification of the molecule could introduce other coordinating groups, enhancing its potential as a ligand for a range of metal-catalyzed asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The development of new planar chiral ligands is an active area of research. thieme-connect.de

Type of Asymmetric ReactionGeneral Role of Chiral Piperidine LigandsPotential Application of this compound Derivatives
Asymmetric HydrogenationUsed to create chiral centers by adding hydrogen across a double bond with high enantioselectivity.A chiral derivative could potentially be used with metals like Ruthenium or Iridium to catalyze the reduction of prochiral ketones or olefins.
Asymmetric Allylic AlkylationControl the stereoselective formation of a new C-C bond adjacent to a double bond.Could be developed into a ligand for Palladium-catalyzed reactions, directing the approach of a nucleophile.
Asymmetric Michael AdditionAct as organocatalysts to facilitate the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.The basic nitrogen and the chiral center could enable it to function as a chiral base or part of an organocatalytic system.

The ability of the piperidine nitrogen to coordinate with metal ions makes this compound a candidate for fundamental coordination chemistry studies. The interplay between the nitrogen, the tertiary alcohol, and the bromo-substituted benzyl group could lead to the formation of novel metal complexes with interesting structural and electronic properties. The steric bulk of the benzyl group and the potential for the bromine atom or the hydroxyl group to participate in secondary coordination would influence the geometry and stability of the resulting complexes. Such studies are crucial for understanding metal-ligand interactions, which underpin the development of new catalysts, materials, and chemical sensors.

Utilization of this compound as a Probe or Research Tool

In chemical research, probes are molecules designed to identify, locate, or study the properties of other molecules or systems. The features of this compound, such as its potential for derivatization and its specific three-dimensional structure, suggest it could be modified for use as a research tool.

For example, by attaching a fluorescent tag or a reactive group, derivatives of this compound could be used to investigate non-biological systems, such as the structure of synthetic polymers or the active sites of artificial enzymes. The bromine atom provides a specific site for radiolabeling with isotopes like ⁷⁶Br or ⁷⁷Br, which could enable its use as a tracer in non-therapeutic imaging studies of chemical or environmental processes. However, it must be noted that there is currently no specific research published that demonstrates the use of this compound in this context.

Development of Fluorescent Probes for Biochemical Research

There is no specific information available in the reviewed literature detailing the use of this compound as a fluorescent probe. The development of fluorescent probes often involves incorporating a fluorophore into a molecule that can selectively interact with a biological target. While the piperidine structure is versatile, the synthesis and evaluation of a fluorescent probe based on this compound have not been reported.

Radioligands for Receptor Mapping in Research Models (Non-Human)

The use of piperidine derivatives as scaffolds for radioligands is a known strategy in neuroscience and pharmacology for mapping receptor distributions. encyclopedia.pub However, there are no specific studies describing the radiolabeling of this compound or its evaluation as a radioligand for receptor mapping in non-human research models. The synthesis of such a radioligand would require the introduction of a radionuclide (e.g., ¹¹C, ¹⁸F, or ³H) into the molecular structure, and its efficacy would depend on its affinity and specificity for a particular receptor, which has not been documented for this compound.

Materials Science Applications of this compound Derivatives

The application of piperidine-containing compounds in materials science, particularly in polymer chemistry, has been explored. nih.govresearchcommons.org These applications often leverage the chemical reactivity of the piperidine ring or its substituents to create polymers with specific properties. However, research specifically detailing the use of this compound derivatives in this field is not present in the available literature.

Polymer Chemistry Applications

There is no documented evidence of this compound or its derivatives being used as monomers or functional additives in polymer chemistry. The suitability of this compound for polymerization would depend on the reactivity of its functional groups (hydroxyl, secondary amine after potential N-deprotection, and the bromo-benzyl moiety) under various polymerization conditions. Without experimental data, its role in polymer synthesis remains speculative.

Functional Materials Development

The development of functional materials often relies on molecules with specific electronic, optical, or self-assembly properties. While the bromobenzyl and piperidinol moieties offer potential sites for chemical modification, there are no published studies that have explored the incorporation of this compound into functional materials or investigated the properties of such materials.

An exploration of the forward-looking research avenues and burgeoning possibilities for the chemical compound this compound reveals significant potential across various scientific domains. As a member of the piperidine class of compounds, which are integral to numerous pharmaceuticals, this molecule presents a scaffold for future investigation. mdpi.com The following sections outline prospective research directions, from innovative synthesis to the application of artificial intelligence.

Q & A

What are the established synthetic routes for 3-(2-Bromobenzyl)piperidin-3-ol, and how can reaction conditions be optimized to improve yield?

Basic:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, copper-mediated reactions with 2-bromobenzyl derivatives and piperidin-3-ol precursors have been employed, as seen in the synthesis of analogous copper(II) complexes . Key steps include refluxing in acetonitrile with excess copper powder, followed by purification via silica filtration and crystallization.

Advanced:
Optimization challenges arise from competing side reactions, such as over-alkylation or ligand degradation. A comparative study of Buchwald-Hartwig amination ( ) vs. Ullmann-type coupling () reveals trade-offs:

  • Buchwald-Hartwig : Higher selectivity but requires palladium catalysts and stringent anhydrous conditions.
  • Copper-mediated : Cost-effective but may yield mixed coordination products.
    To enhance yield, adjust stoichiometry (e.g., 1.2:1 ligand-to-metal ratio) and employ slow diffusion crystallization (diethyl ether/acetonitrile) .

How can structural discrepancies in crystallographic data for bromobenzyl-substituted piperidine derivatives be resolved?

Basic:
Single-crystal X-ray diffraction (XRD) is the gold standard. For example, orthorhombic crystal systems (space group Pbca) with Cu–O bond lengths of 2.011–2.013 Å and C=O bond lengths of 1.256 Å have been reported for related Cu(II) complexes . Use SAINT and SHELXTL software for data refinement .

Advanced:
Discrepancies in dihedral angles (e.g., 70.1° vs. 65° for bromobenzyl ring orientation) may stem from crystal packing or solvent effects. Employ temperature-dependent XRD (e.g., 100 K vs. 298 K) to assess thermal motion artifacts. For ambiguous cases, supplement with DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental geometries .

What biological screening strategies are appropriate for evaluating this compound derivatives?

Basic:
Initial screening should focus on cytotoxicity (e.g., MTT assay) and receptor binding (e.g., radioligand displacement for CNS targets). Derivatives with bromobenzyl groups have shown antimicrobial activity (MIC: 2–8 µg/mL) and cholinesterase inhibition (IC₅₀: 0.5–1.2 µM) in related compounds .

Advanced:
Mechanistic studies require pathway-specific assays. For example:

  • Apoptosis : Caspase-3/7 activation assays (luminescence-based).
  • Autophagy : LC3-II Western blotting or GFP-LC3 puncta quantification.
    A study on piperidin-3-ol derivatives demonstrated dual roles in autophagy (pro-survival vs. pro-death) depending on concentration, necessitating dose-response profiling .

How do substituent effects (e.g., bromo vs. chloro) influence the biological activity of piperidin-3-ol derivatives?

Basic:
Electron-withdrawing groups (e.g., Br) enhance metabolic stability but may reduce solubility. Comparative data show:

  • 1-(2-Bromobenzyl)piperidin-3-ol : IC₅₀ = 0.8 µM (acetylcholinesterase).
  • 1-(4-Chlorobenzyl)piperidin-3-ol : IC₅₀ = 1.5 µM .

Advanced:
Steric effects dominate in receptor binding. Molecular docking (AutoDock Vina) of bromobenzyl derivatives with the acetylcholinesterase gorge reveals stronger π-π stacking (Trp86) vs. chloro analogs. QSAR models using Hammett σ constants (σ_meta = 0.39 for Br) correlate with activity trends .

How should researchers address contradictions in reported reaction outcomes for bromobenzyl-piperidine syntheses?

Advanced:
Contradictions often arise from solvent polarity or trace metal impurities. For example:

  • Contradiction : Yields vary from 45% (DMF) to 72% (acetonitrile) for similar reactions.
  • Resolution : Use ICP-MS to detect residual Cu/Pd catalysts, which can catalyze side reactions. Redesign protocols with chelating agents (e.g., EDTA) to sequester metals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.